2-Methoxy-4-[4-(methoxymethyl)-1,3-dioxolan-2-yl]phenol
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Overview
Description
2-Methoxy-4-[4-(methoxymethyl)-1,3-dioxolan-2-yl]phenol is an organic compound with the molecular formula C10H14O4 It is known for its unique structure, which includes a methoxy group and a dioxolane ring attached to a phenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-[4-(methoxymethyl)-1,3-dioxolan-2-yl]phenol typically involves the reaction of 2-methoxyphenol with formaldehyde and methanol under acidic conditions to form the methoxymethyl group. This intermediate is then reacted with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-[4-(methoxymethyl)-1,3-dioxolan-2-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The methoxymethyl group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
2-Methoxy-4-[4-(methoxymethyl)-1,3-dioxolan-2-yl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-[4-(methoxymethyl)-1,3-dioxolan-2-yl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their activity. The methoxymethyl and dioxolane groups can interact with cellular membranes, influencing their permeability and function .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-methylphenol: Similar structure but lacks the dioxolane ring.
4-Methoxyphenol: Similar structure but lacks both the methoxymethyl group and the dioxolane ring.
2-Methoxy-4-propylphenol: Similar structure but has a propyl group instead of the methoxymethyl group.
Uniqueness
2-Methoxy-4-[4-(methoxymethyl)-1,3-dioxolan-2-yl]phenol is unique due to the presence of both the methoxymethyl group and the dioxolane ring, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications in research and industry .
Properties
CAS No. |
918789-80-7 |
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Molecular Formula |
C12H16O5 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
2-methoxy-4-[4-(methoxymethyl)-1,3-dioxolan-2-yl]phenol |
InChI |
InChI=1S/C12H16O5/c1-14-6-9-7-16-12(17-9)8-3-4-10(13)11(5-8)15-2/h3-5,9,12-13H,6-7H2,1-2H3 |
InChI Key |
JTCGDUNRKVXIKZ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1COC(O1)C2=CC(=C(C=C2)O)OC |
Origin of Product |
United States |
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